molecular formula C39H79NO5 B12602460 Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- CAS No. 651023-22-2

Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl-

Cat. No.: B12602460
CAS No.: 651023-22-2
M. Wt: 642.0 g/mol
InChI Key: XBQZQWIQTSFBNY-UHFFFAOYSA-N
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Description

Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl-: is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes multiple hydroxyl groups and long alkyl chains, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- typically involves the reaction of octadecanamide with glycerol derivatives under specific conditions. The process often includes:

    Starting Materials: Octadecanamide and glycerol derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to ensure high purity and yield. The process may include:

    Bulk Reactors: Large-scale reactors to handle significant quantities of starting materials.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as:

    Carbonyl Compounds: Formed through oxidation.

    Alcohols and Amines: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular processes and as a model compound for studying lipid interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an antistatic agent and in the production of specialty chemicals.

Mechanism of Action

The mechanism by which Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

    Pathways: It may influence signaling pathways related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Octadecanamide, N-(2,3-dihydroxypropyl)-: A closely related compound with similar structural features.

    Glycerol Derivatives: Compounds with glycerol backbones and various functional groups.

Uniqueness

Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- is unique due to its specific combination of hydroxyl groups and long alkyl chains, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications that require these properties.

Properties

CAS No.

651023-22-2

Molecular Formula

C39H79NO5

Molecular Weight

642.0 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyloctadecanamide

InChI

InChI=1S/C39H79NO5/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-25-29-33-40(34-36(42)35-41)39(45)32-28-24-21-23-27-31-38(44)37(43)30-26-22-10-8-6-4-2/h36-38,41-44H,3-35H2,1-2H3

InChI Key

XBQZQWIQTSFBNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CC(CO)O)C(=O)CCCCCCCC(C(CCCCCCCC)O)O

Origin of Product

United States

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